
5-Bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide: is a heterocyclic compound that features a pyridine ring substituted with bromine, chlorine, and a sulfonamide group. The presence of the thiazole ring adds to its structural complexity and potential reactivity. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common approach includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of cyclization reactions involving suitable precursors.
Introduction of Bromine and Chlorine: Halogenation reactions using bromine and chlorine sources under controlled conditions introduce the bromine and chlorine atoms at the desired positions on the pyridine ring.
Sulfonamide Formation: The sulfonamide group is introduced through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.
Thiazole Ring Formation: The thiazole ring is formed by reacting the appropriate thioamide with the pyridine derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used in catalytic processes due to its unique structural features.
Biology and Medicine:
Pharmacological Studies: The compound’s potential biological activities make it a candidate for drug development and pharmacological research.
Antimicrobial Agents: Its structural features suggest potential antimicrobial properties, which can be explored in medicinal chemistry.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, influencing the compound’s overall activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
5-Bromo-6-chloropyridine-3-sulfonamide: Lacks the thiazole ring, which may affect its reactivity and biological activity.
N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide: Lacks the bromine and chlorine substitutions, potentially altering its chemical properties.
Uniqueness: The presence of both halogen atoms (bromine and chlorine) and the thiazole ring in 5-Bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide makes it unique compared to its analogs. These structural features contribute to its distinct reactivity and potential biological activities, setting it apart from similar compounds.
Propiedades
Número CAS |
920527-45-3 |
|---|---|
Fórmula molecular |
C9H7BrClN3O2S2 |
Peso molecular |
368.7 g/mol |
Nombre IUPAC |
5-bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H7BrClN3O2S2/c1-5-4-17-9(13-5)14-18(15,16)6-2-7(10)8(11)12-3-6/h2-4H,1H3,(H,13,14) |
Clave InChI |
LSRFPHJVGVCONU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanal](/img/structure/B14190428.png)
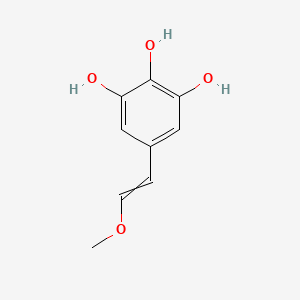
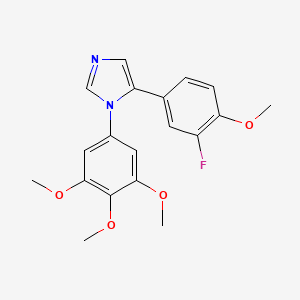
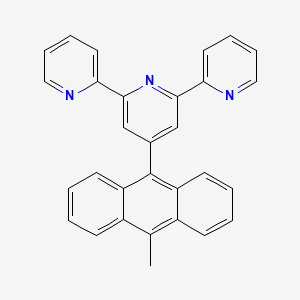
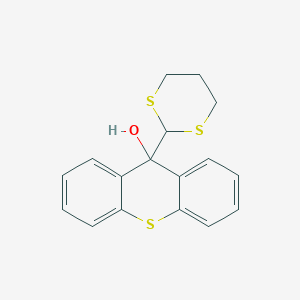
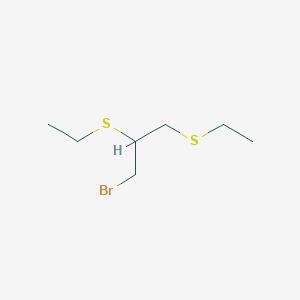
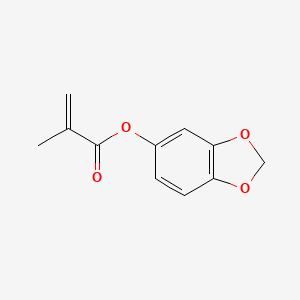
![(2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol](/img/structure/B14190470.png)
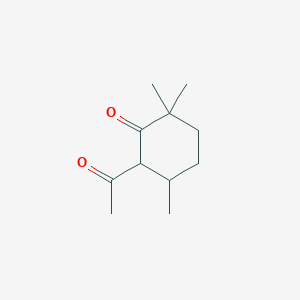
![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,5-bis(dodecyloxy)-](/img/structure/B14190476.png)
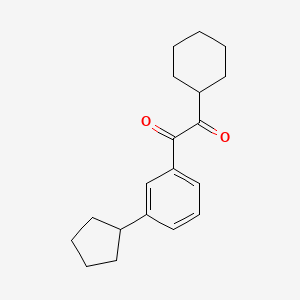
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B14190506.png)
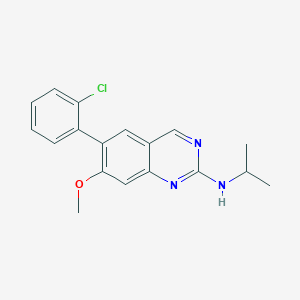
![Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]-](/img/structure/B14190513.png)
